3-Indolepropionic acid
Overview
Description
It is a derivative of tryptophan, an essential amino acid, and is produced by certain gut bacteria, particularly Clostridium sporogenes . This compound has garnered significant interest due to its potential therapeutic properties, including antioxidant, anti-inflammatory, and neuroprotective effects .
Mechanism of Action
Target of Action
3-Indolepropionic acid (IPA) is a potent neuroprotective antioxidant that is produced by the human gut microbiota . Its primary targets include the amino acid biosynthesis pathways and the pregnane X receptor (PXR) in intestinal cells . The activation of these targets facilitates mucosal homeostasis and barrier function .
Mode of Action
IPA interacts with its targets in a unique way. It is a small, chemically tractable molecule that targets amino acid biosynthesis . It binds to the PXR in intestinal cells, thereby facilitating mucosal homeostasis and barrier function . Furthermore, IPA is an even more potent scavenger of hydroxyl radicals than melatonin . Unlike other antioxidants, it scavenges radicals without subsequently generating reactive and pro-oxidant intermediate compounds .
Biochemical Pathways
IPA is involved in several biochemical pathways. It is produced by the human gut microbiota, specifically by the species Clostridium sporogenes, which uses tryptophan to synthesize IPA . IPA can be converted into indoleacrylic acid and further conjugated with glycine to produce indoleacryloyl glycine in the liver . It also directly activates hepatic stellate cells through ROS-induced JNK and p38 signaling pathways .
Pharmacokinetics
The pharmacokinetics of IPA are influenced by its production in the gut and its subsequent absorption into the bloodstream. As a gut-derived metabolite, IPA has been detected in vivo when Clostridium sporogenes is present in the gastrointestinal tract . It is synthesized in vivo at levels which are subsequently detectable in the blood plasma of the host .
Result of Action
The action of IPA results in several molecular and cellular effects. It upregulates the expression of fibrogenic marker genes and promotes features associated with hepatic stellate cell activation, including proliferation and contractility . It also increases reactive oxygen species (ROS) in mitochondria and the expression of inflammation-related genes . Moreover, IPA has been shown to improve blood glucose levels, increase insulin sensitivity, inhibit liver lipid synthesis and inflammatory factors, correct intestinal microbial disorders, maintain the intestinal barrier, and suppress the intestinal immune response .
Action Environment
The action of IPA is influenced by various environmental factors. The presence of Clostridium sporogenes in the gastrointestinal tract is necessary for the in vivo synthesis of IPA . Additionally, the concentration of IPA in the human blood plasma has been found to be correlated with a lower risk of type 2 diabetes and higher consumption of fiber-rich foods , indicating that dietary habits can influence the action and efficacy of IPA.
Biochemical Analysis
Biochemical Properties
IPA is a potent antioxidant devoid of pro-oxidant activity . It has been demonstrated to be an inhibitor of beta-amyloid fibril formation and to be a potent neuroprotectant against a variety of oxidotoxins . IPA is an even more potent scavenger of hydroxyl radicals than melatonin . Similar to melatonin but unlike other antioxidants, it scavenges radicals without subsequently generating reactive and pro-oxidant intermediate compounds .
Cellular Effects
IPA has a positive impact on a cellular level, by preventing oxidative stress injury, lipoperoxidation, and inhibiting the synthesis of proinflammatory cytokines . It has been shown to exhibit cardioprotective effects in animal models . Furthermore, IPA increases cardiac contractility and metabolic activity of cardiomyocytes .
Molecular Mechanism
IPA blocks tryptophan biosynthesis by binding to the allosteric tryptophan binding site of TrpE, shutting down the enzyme’s activity . It also activates ERK1, a protein encoded by the Mapk3 gene in the 16p11.2 region .
Temporal Effects in Laboratory Settings
In laboratory settings, IPA has been shown to increase blood pressure via cardiac and vascular mechanisms in rats . Furthermore, IPA increases cardiac contractility and metabolic activity of cardiomyocytes .
Dosage Effects in Animal Models
In animal models, the administration of IPA alleviated the occurrence and severity of Alzheimer’s disease . The therapeutic effect of IPA depends on dose and time of therapy initiation .
Metabolic Pathways
IPA is a gut-derived tryptophan metabolite . It is produced by the species Clostridium sporogenes present in the gastrointestinal tract . C. sporogenes uses tryptophan to synthesize IPA .
Transport and Distribution
After its intestinal absorption and distribution to the brain, IPA confers a neuroprotective effect against cerebral ischemia and Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions: Indolepropionic acid can be synthesized through several methods. One common synthetic route involves the reaction of indole with acrylonitrile, followed by hydrolysis of the resulting nitrile to yield indolepropionic acid . Another method involves the reaction of indole with propionic acid in the presence of a catalyst .
Industrial Production Methods: Industrial production of indolepropionic acid typically involves microbial fermentation. Clostridium sporogenes, a gut bacterium, is known to produce indolepropionic acid from tryptophan . This biotechnological approach is advantageous due to its sustainability and the ability to produce the compound in large quantities.
Chemical Reactions Analysis
Types of Reactions: Indolepropionic acid undergoes various chemical reactions, including:
Oxidation: Indolepropionic acid can be oxidized to form indole-3-acrylic acid.
Reduction: Reduction of indolepropionic acid can yield indole-3-propionaldehyde.
Substitution: The carboxyl group of indolepropionic acid can be substituted with other functional groups, such as esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or dicyclohexylcarbodiimide (DCC) are used for substitution reactions.
Major Products:
Oxidation: Indole-3-acrylic acid.
Reduction: Indole-3-propionaldehyde.
Substitution: Various esters and amides of indolepropionic acid.
Scientific Research Applications
Indolepropionic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various indole derivatives.
Biology: Indolepropionic acid is studied for its role in gut microbiota and its impact on host health.
Medicine: It has shown potential in the treatment of neurodegenerative diseases, such as Alzheimer’s disease, due to its neuroprotective properties.
Industry: Indolepropionic acid is used in the development of pharmaceuticals and nutraceuticals.
Comparison with Similar Compounds
Indolepropionic acid is unique among indole derivatives due to its potent antioxidant and neuroprotective properties. Similar compounds include:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-butyric acid: Another plant hormone used to promote root growth.
Indole-3-lactic acid: A microbial metabolite with anti-inflammatory properties.
Indolepropionic acid stands out due to its dual role in both gut health and neuroprotection, making it a promising candidate for therapeutic applications .
Properties
IUPAC Name |
3-(1H-indol-3-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c13-11(14)6-5-8-7-12-10-4-2-1-3-9(8)10/h1-4,7,12H,5-6H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOLXRNDWAUTYKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
Record name | 3-indolepropionic acid | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/3-indolepropionic_acid | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7061192 | |
Record name | 1H-Indole-3-propanoic acid | |
Source | EPA DSSTox | |
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Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Indole-3-propionic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002302 | |
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CAS No. |
830-96-6 | |
Record name | 1H-Indole-3-propanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=830-96-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 3-(Indol-3-yl)propionic acid | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000830966 | |
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Record name | Indolepropionic acid | |
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URL | https://www.drugbank.ca/drugs/DB02758 | |
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Record name | Indole-3-propionic acid | |
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Record name | Indole-3-propionic acid | |
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Record name | 1H-Indole-3-propanoic acid | |
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Record name | 1H-Indole-3-propanoic acid | |
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Record name | 3-(indol-3-yl)propionic acid | |
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Record name | 3-INDOLEPROPIONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JF49U1Q7KN | |
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Record name | Indole-3-propionic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002302 | |
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Melting Point |
134 - 135 °C | |
Record name | Indole-3-propionic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002302 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
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